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molecular formula C10H12O5 B155107 Methyl 4-hydroxy-3,5-dimethoxybenzoate CAS No. 884-35-5

Methyl 4-hydroxy-3,5-dimethoxybenzoate

Cat. No. B155107
M. Wt: 212.2 g/mol
InChI Key: ZMXJAEGJWHJMGX-UHFFFAOYSA-N
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Patent
US03991050

Procedure details

Syringic acid was esterified by the Fischer Method using concentrated sulfuric acid as catalyst and a large excess of methanol to give a nearly quantitative yield of methyl syringate, m.p. 104°-106° C. after recrystallization from isopropanol and hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:14])(=[O:13])[C:2]1[CH:12]=[C:9]([O:10][CH3:11])[C:7]([OH:8])=[C:4]([O:5][CH3:6])[CH:3]=1.[CH3:15]O>S(=O)(=O)(O)O>[C:1]([O:14][CH3:15])(=[O:13])[C:2]1[CH:3]=[C:4]([O:5][CH3:6])[C:7]([OH:8])=[C:9]([O:10][CH3:11])[CH:12]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC(OC)=C(O)C(OC)=C1)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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